An In-depth Technical Guide to 6-Bromo-3-butoxy-2-fluorophenylboronic acid
An In-depth Technical Guide to 6-Bromo-3-butoxy-2-fluorophenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the properties, synthesis, and applications of 6-Bromo-3-butoxy-2-fluorophenylboronic acid, a versatile building block in modern organic synthesis, particularly relevant to the fields of medicinal chemistry and materials science.
Core Properties
6-Bromo-3-butoxy-2-fluorophenylboronic acid, with the CAS Number 1072951-88-2, is a polysubstituted arylboronic acid. Its utility in chemical synthesis is largely dictated by the interplay of its functional groups: the boronic acid moiety, which is key for cross-coupling reactions; the bromo and fluoro substituents, which influence the electronic properties and reactivity of the aromatic ring; and the butoxy group, which can enhance solubility in organic solvents.
Table 1: Physicochemical Properties of 6-Bromo-3-butoxy-2-fluorophenylboronic acid
| Property | Value | Source/Comment |
| CAS Number | 1072951-88-2 | |
| Molecular Formula | C₁₀H₁₃BBrFO₃ | |
| Molecular Weight | 290.92 g/mol | |
| Physical State | Solid | At room temperature |
| Melting Point | 114-120 °C | Experimental |
| Boiling Point | 405.2 ± 55.0 °C | Predicted |
| Density | 1.48 ± 0.1 g/cm³ | Predicted |
| pKa | 7.65 ± 0.58 | Predicted |
| Storage Temperature | 2-8 °C | Recommended for stability |
Spectroscopic Data:
While detailed experimental spectra are not widely published, Attenuated Total Reflectance Infrared (ATR-IR) and Raman spectra are available through spectral databases.
Synthesis and Purification
Proposed Synthetic Pathway:
The synthesis would likely start from a suitably substituted aromatic precursor, such as 1,4-dibromo-2-fluoro-5-butoxybenzene.
Caption: Proposed synthesis of 6-Bromo-3-butoxy-2-fluorophenylboronic acid.
Experimental Protocol (General Procedure):
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Lithium-Halogen Exchange: A solution of the starting aryl bromide (e.g., 1,4-dibromo-2-fluoro-5-butoxybenzene) in an anhydrous aprotic solvent like tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen). To this solution, a stoichiometric amount of n-butyllithium is added dropwise, maintaining the low temperature. The reaction mixture is stirred for a period to ensure complete formation of the organolithium intermediate.
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Boronation: A trialkyl borate, such as trimethyl borate or triisopropyl borate, is then added to the reaction mixture at -78 °C. The mixture is allowed to slowly warm to room temperature and stirred for several hours.
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Hydrolysis: The reaction is quenched by the addition of an aqueous acid, such as hydrochloric acid. This hydrolyzes the boronate ester to the desired boronic acid.
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Work-up and Purification: The product is typically extracted into an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure.
Purification:
Crude arylboronic acids can be purified by several methods:
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Recrystallization: This is a common method for solid boronic acids. A suitable solvent system (e.g., ethyl acetate/hexane) is used to dissolve the crude product at an elevated temperature, and the pure compound crystallizes upon cooling.
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Acid-Base Extraction: The acidic nature of the boronic acid allows for its separation from non-acidic impurities. The crude product is dissolved in an organic solvent and washed with a basic aqueous solution to form the boronate salt, which dissolves in the aqueous layer. The aqueous layer is then separated, acidified, and the pure boronic acid is extracted back into an organic solvent.
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Chromatography: While sometimes challenging due to the polarity and potential for decomposition on silica gel, column chromatography can be employed for purification.
Applications in Organic Synthesis
The primary application of 6-Bromo-3-butoxy-2-fluorophenylboronic acid is as a building block in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.
Suzuki-Miyaura Coupling:
This reaction is a powerful method for the formation of carbon-carbon bonds, typically between an organoboron compound and an organohalide. The presence of both a boronic acid and a bromine atom on the same molecule makes 6-Bromo-3-butoxy-2-fluorophenylboronic acid a bifunctional reagent, allowing for selective and sequential couplings.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol (General for Suzuki-Miyaura Coupling):
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Reaction Setup: To a reaction vessel under an inert atmosphere, add 6-Bromo-3-butoxy-2-fluorophenylboronic acid (1 equivalent), the coupling partner (e.g., an aryl halide or triflate, 1.1 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents).
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Solvent Addition: Add a suitable solvent system, which is often a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.
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Reaction: The mixture is heated, typically between 80-120 °C, and stirred until the reaction is complete (monitored by TLC or LC-MS).
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Work-up: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated.
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Purification: The crude product is purified by column chromatography or recrystallization.
Relevance in Drug Discovery and Development
Boronic acids are a privileged class of compounds in medicinal chemistry. The boron atom can form reversible covalent bonds with diols, a motif present in many biological molecules, including carbohydrates and some amino acid side chains. This property has been exploited in the design of enzyme inhibitors and sensors.
The drug Bortezomib (Velcade®) , a dipeptide boronic acid, is a proteasome inhibitor used in cancer therapy and serves as a prominent example of the therapeutic potential of this class of molecules. Its mechanism of action involves the boronic acid moiety forming a stable complex with a threonine residue in the active site of the proteasome. Other approved boronic acid-containing drugs include Vaborbactam , a β-lactamase inhibitor, and Ixazomib , another proteasome inhibitor.
While there are no specific publicly available reports on the use of 6-Bromo-3-butoxy-2-fluorophenylboronic acid in drug development, its structure suggests potential as an intermediate for the synthesis of novel therapeutic agents. The substituted phenyl ring could serve as a scaffold to which other pharmacophoric groups are attached via Suzuki-Miyaura coupling, allowing for the exploration of structure-activity relationships in a drug discovery program.
Potential Logical Workflow for Drug Discovery Application:
Caption: A logical workflow for utilizing the title compound in drug discovery.
Safety and Handling
6-Bromo-3-butoxy-2-fluorophenylboronic acid is classified as an irritant. Standard laboratory safety precautions should be observed when handling this compound.
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Hazard Statements:
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
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Precautionary Measures:
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Wear protective gloves, eye protection, and face protection.
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Use in a well-ventilated area.
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Avoid breathing dust.
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Wash hands thoroughly after handling.
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For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
